![molecular formula C15H25BN2O2Si B8230310 Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)](/img/structure/B8230310.png)
Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acids are a class of organic compounds that contain a boron atom connected to two hydroxyl groups and a carbon atom The compound , "Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)," is a boronic acid derivative characterized by its unique pyrrolo[2,3-b]pyridine structure
准备方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of this compound. Typically, the process begins with the preparation of the pyrrolo[2,3-b]pyridine scaffold, followed by the introduction of boronic acid groups through various strategies. Common approaches involve the reaction of pyrrolo[2,3-b]pyridine derivatives with boron-containing reagents under controlled conditions, such as:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a pyrrolo[2,3-b]pyridine derivative and a boronic acid or ester.
Boronic Acid Formation: Direct introduction of boronic acid groups onto the pyrrolo[2,3-b]pyridine scaffold via lithiation and subsequent reaction with borate esters.
Industrial Production Methods
On an industrial scale, the synthesis often involves optimization of the reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature conditions are meticulously controlled to facilitate large-scale production. Industrial methods may include continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Functional group substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions employed in reactions involving this compound include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.
Major Products
The major products formed from these reactions include various boronic esters, borates, and substituted pyrrolo[2,3-b]pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is utilized as a key intermediate in the synthesis of complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Biology
Biologically, boronic acids are known for their enzyme inhibition properties, particularly targeting proteases and kinases
Medicine
Medically, the compound's unique structure allows for the development of novel therapeutics. It has been explored for use in cancer treatment due to its ability to inhibit specific enzymes involved in cancer progression.
Industry
In industry, boronic acid derivatives are used in the production of advanced materials, such as polymers and electronic components. The compound's reactivity and stability make it suitable for various industrial applications.
作用机制
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its boronic acid groups can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The pyrrolo[2,3-b]pyridine scaffold provides specificity and enhances binding affinity.
相似化合物的比较
Similar compounds include other boronic acid derivatives and pyrrolo[2,3-b]pyridine analogs. Compared to these, the compound offers unique properties, such as increased stability and specificity due to its unique silyl-protected structure. Similar compounds include:
Phenylboronic acid
2-Pyridylboronic acid
Benzoxaborole derivatives
These compounds share similar functional groups but differ in their chemical behavior and applications. The uniqueness of "Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)" lies in its combined features, offering versatility in both chemical synthesis and biological applications.
属性
IUPAC Name |
tert-butyl-(5-dimethoxyboranylpyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2Si/c1-15(2,3)21(6,7)18-9-8-12-10-13(11-17-14(12)18)16(19-4)20-5/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZREUGRTIGGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
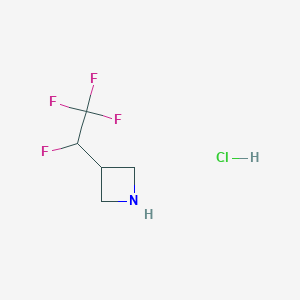
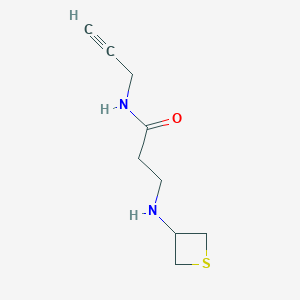
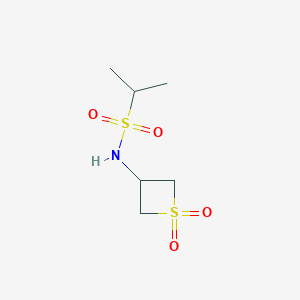
![[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid](/img/structure/B8230247.png)
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8230250.png)
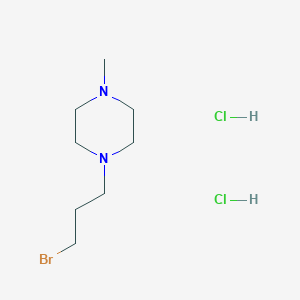
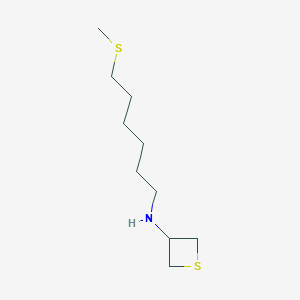
![2-Chlorothieno[2,3-d]pyrimidin-6-amine](/img/structure/B8230278.png)
![Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8230288.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8230291.png)
![2-Oxospiro[3.4]octane-7-carboxylic acid](/img/structure/B8230303.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-ethoxyazetidin-3-yl}acetic acid](/img/structure/B8230307.png)
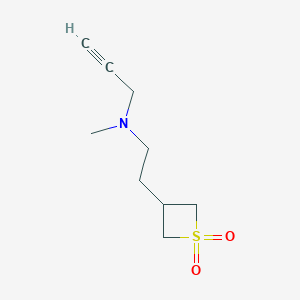
![Tert-butyl5-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8230322.png)
